Trandolapril Trandolapril Trandolapril is a heterobicylic compound that is (2S,3aR,7aS)-1-[(2S)-2-aminopropanoyl]octahydro-1H-indole-2-carboxylic acid in which the hydrogen of the amino group is substituted by a (2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl group. It is a angiotensin-converting enzyme inhibitor and a prodrug used for the treatment of hypertension. It has a role as a prodrug, an antihypertensive agent and an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor. It is a dicarboxylic acid monoester, a dipeptide, an ethyl ester, a secondary amino compound, a tertiary carboxamide and an organic heterobicyclic compound. It is functionally related to a trandolaprilat.
Trandolapril is a non-sulhydryl prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications. It is metabolized to its biologically active diacid form, trandolaprilat, in the liver. Trandolaprilat inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII). ATII regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS). Trandolapril may be used to treat mild to moderate hypertension, to improve survival following myocardial infarction in clinically stable patients with left ventricular dysfunction, as an adjunct treatment for congestive heart failure, and to slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy.
Trandolapril is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of trandolapril is as an Angiotensin-converting Enzyme Inhibitor.
Trandolapril is an oral angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and heart failure. Trandolapril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.
Trandolapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, trandolapril is converted by de-esterification in the liver into its active form trandolaprilat. Trandolaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Trandolaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
TRANDOLAPRIL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 4 approved indications. This drug has a black box warning from the FDA.
See also: Trandolapril; verapamil hydrochloride (component of).
Brand Name: Vulcanchem
CAS No.: 87679-37-6
VCID: VC21545148
InChI: InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1
SMILES: Array
Molecular Formula: C24H34N2O5
Molecular Weight: 430.5 g/mol

Trandolapril

CAS No.: 87679-37-6

Cat. No.: VC21545148

Molecular Formula: C24H34N2O5

Molecular Weight: 430.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Trandolapril - 87679-37-6

Specification

CAS No. 87679-37-6
Molecular Formula C24H34N2O5
Molecular Weight 430.5 g/mol
IUPAC Name (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Standard InChI InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1
Standard InChI Key VXFJYXUZANRPDJ-WTNASJBWSA-N
Isomeric SMILES CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O
Appearance Solid powder
Boiling Point 626.0±55.0 °C at 760 mmHg
Colorform Colorless, crystalline solid
Melting Point 119-123 °C
125 °C
119 - 123 °C

Introduction

Chemistry and Pharmacology

Trandolapril is a prodrug that requires biotransformation to exert its therapeutic effects. Structurally, it is the ethyl ester prodrug of a nonsulfhydryl ACE inhibitor. The active metabolite, trandolaprilat, forms after deesterification processes primarily occurring in the liver . This metabolic transformation is essential for the compound's pharmacological activity, as trandolaprilat demonstrates significantly greater affinity for the angiotensin-converting enzyme than the parent molecule .

Mechanism of Action

Trandolapril's therapeutic effects stem from its ability to inhibit angiotensin-converting enzyme, a peptidyl dipeptidase that plays a central role in the renin-angiotensin-aldosterone system. This system represents a critical homeostatic mechanism for regulating hemodynamics, water balance, and electrolyte homeostasis .

The renin-angiotensin cascade begins when renal blood pressure or blood flow decreases, triggering renin release from the juxtaglomerular apparatus in the kidneys. Renin cleaves circulating angiotensinogen to angiotensin I, which is subsequently converted to angiotensin II by ACE. Angiotensin II exerts multiple physiological effects, including vasoconstriction, stimulation of aldosterone secretion, and promotion of sympathetic nervous system activity .

By inhibiting ACE, trandolaprilat prevents the conversion of angiotensin I to angiotensin II, resulting in decreased peripheral vascular resistance without significant alterations in urinary electrolyte excretion or fluid retention . Additionally, ACE inhibition reduces the degradation of bradykinin, a potent vasodilator, potentially enhancing trandolapril's blood pressure-lowering effects through increased vasodilation .

The antihypertensive efficacy of trandolapril results from this dual mechanism: reduction of angiotensin II-mediated vasoconstriction and augmentation of bradykinin-induced vasodilation. This mechanism of action explains its effectiveness across various patient populations, including those with low-renin hypertension .

Pharmacokinetics and Metabolism

Absorption and Bioavailability

Trandolapril demonstrates moderate oral absorption (approximately 40-60%) but undergoes extensive first-pass metabolism, resulting in a relatively low bioavailability ranging from 4-14% . Following oral administration, peak plasma concentrations of trandolapril are achieved within 0.5-2 hours, while the active metabolite trandolaprilat reaches peak concentrations within 2-12 hours .

Distribution

The volume of distribution for trandolapril is approximately 18 liters, indicating moderate tissue distribution . Protein binding is significant, with approximately 80% of trandolapril bound to serum proteins, independent of concentration. In contrast, trandolaprilat exhibits concentration-dependent protein binding ranging from 65% to 94% .

Metabolism and Elimination

Trandolapril undergoes extensive metabolism, primarily in the liver, where cleavage of the ester group converts it to the active metabolite trandolaprilat. Seven additional metabolites have been identified, including diketopiperazine derivatives and glucuronide conjugates of both trandolapril and trandolaprilat .

The elimination half-life of trandolapril is approximately 6 hours, while the effective half-life of trandolaprilat at steady state is considerably longer at 22.5 hours . Like other ACE inhibitors, trandolaprilat exhibits a prolonged terminal elimination phase, likely reflecting binding to plasma and tissue ACE . This prolonged terminal phase contributes to the sustained clinical effects enabling once-daily dosing.

Steady-state plasma concentrations of both trandolapril and trandolaprilat are achieved after approximately one week of once-daily administration. At steady state, plasma concentrations may be up to two-fold higher than those observed after a single dose .

Pharmacokinetics in Special Populations

The pharmacokinetics of trandolapril and trandolaprilat show important differences in elderly populations (≥65 years) compared to younger subjects. In elderly patients, the bioavailability of trandolapril increases by approximately 35% . Despite these differences, efficacy and safety profiles remain similar across age groups when appropriate dosing is employed .

The pharmacokinetic profile is comparable between male and female elderly hypertensive patients, suggesting that gender-specific dose adjustments are unnecessary . Race may influence the response to trandolapril, with evidence indicating differences in the minimal effective dose between black and non-black patients .

Clinical Efficacy

Hypertension Management

Trandolapril has demonstrated significant efficacy in managing mild to moderate hypertension. Clinical trials have established that a once-daily dose of 2 mg provides effective blood pressure control throughout a 24-hour period, with a trough/peak ratio of blood pressure reduction consistently greater than 50% as determined by 24-hour ambulatory monitoring .

Comparative studies have shown trandolapril to have antihypertensive efficacy similar to that of enalapril, another well-established ACE inhibitor . Dose-response studies have identified the minimal effective once-daily dose as 1.0 mg in non-black patients and 2.0 mg in black patients, with further blood pressure reductions observed at higher doses up to 4 mg in non-black patients .

In placebo-controlled trials lasting 6 weeks, once-daily doses of 2 to 4 mg lowered supine or standing systolic/diastolic blood pressure 24 hours after dosing by an average of 7-10/4-5 mmHg below placebo responses in non-black patients. In black patients, the blood pressure reductions were somewhat less pronounced, averaging 4-6/3-4 mmHg below placebo responses .

When combined with sustained-release verapamil, trandolapril demonstrates a significantly enhanced antihypertensive effect compared to either agent used alone, supporting its utility in combination therapy for patients with resistant hypertension .

Post-Myocardial Infarction and Heart Failure

One of the most significant clinical applications of trandolapril is in patients with left ventricular dysfunction following myocardial infarction. The Trandolapril Cardiac Evaluation (TRACE) study provides compelling evidence for trandolapril's efficacy in this population .

In TRACE, trandolapril (1 to 4 mg once daily) was initiated approximately 4.5 days after acute myocardial infarction in patients with evidence of left ventricular dysfunction. Treatment continued for 24 to 50 months. The study demonstrated a significant reduction in all-cause mortality compared to placebo (relative risk 0.78, 95% confidence interval 0.67-0.91, p = 0.001) .

During the study period, 304 patients (34.7%) in the trandolapril group died, compared with 369 (42.3%) in the placebo group (p = 0.001) . The mortality benefit was primarily driven by reduction in cardiovascular deaths (226 vs. 288 in the trandolapril and placebo groups respectively, relative risk 0.75, 95% confidence interval 0.63-0.89, p = 0.001) . Additionally, fewer patients in the trandolapril group died suddenly compared to the placebo group (105 vs. 133, relative risk 0.76, 95% confidence interval 0.59-0.98, p = 0.03) .

Long-term follow-up data from the TRACE study (extending beyond 10 years) confirmed the sustained benefit of initial trandolapril treatment. At 10 years, the Kaplan-Meier estimate of mortality was 71.5% in the placebo group and 69.5% in the trandolapril group. For the entire follow-up period, trandolapril significantly reduced the risk of death from any cause (relative risk 0.89, 95% confidence interval 0.80-0.99, p = 0.031), all-cause hospital admissions (relative risk 0.92, 95% confidence interval 0.88-0.96, p < 0.001), and cardiac hospitalizations (relative risk 0.95, 95% confidence interval 0.91-1.00, p = 0.047) .

Diabetic Patients

Trandolapril has shown particular benefit in diabetic patients with cardiovascular disease. A subgroup analysis of diabetic patients enrolled in the TRACE study revealed that ACE inhibition with trandolapril significantly improved prognosis in this high-risk population .

After multivariate analysis adjusting for age, gender, body mass index, smoking, previous myocardial infarction, hypertension, atrial fibrillation, congestive heart failure, residual angina, and wall motion score index, the relative risk for total mortality in diabetic patients treated with trandolapril was 0.64 (95% confidence interval: 0.45-0.91) compared with placebo .

Of particular clinical significance was the marked reduction in progression toward severe heart failure with trandolapril treatment (relative risk 0.38, 95% confidence interval: 0.21-0.67) in diabetic patients . This suggests that trandolapril may have a particularly important role in preventing heart failure complications in diabetic patients following myocardial infarction.

Racial Differences in Response

Clinical studies have identified differences in response to trandolapril based on race. While trandolapril is effective across all racial groups, the minimal effective dose appears to be higher in black patients (2.0 mg) compared to non-black patients (1.0 mg) . This difference likely reflects the underlying pathophysiology of hypertension, with black patients often having lower renin levels and potentially responding less dramatically to RAAS inhibition .

Clinical Applications and Dosing

Hypertension

For management of hypertension, the recommended starting dose of trandolapril is typically 1 mg once daily for non-black patients and 2 mg once daily for black patients . The dose may be titrated based on blood pressure response, with typical maintenance doses ranging from 2 to 4 mg once daily .

Maximum blood pressure reduction is usually achieved within one week of initiating therapy at a given dose, allowing for relatively rapid dose titration if needed . Steady-state plasma concentrations are achieved after approximately one week of once-daily administration .

Post-Myocardial Infarction

In patients with left ventricular dysfunction following myocardial infarction, trandolapril therapy should be initiated as soon as clinically feasible, typically within days of the acute event. The TRACE study protocol initiated trandolapril approximately 4.5 days after acute myocardial infarction .

Dosing in post-myocardial infarction patients typically begins at 1 mg once daily, with titration up to 4 mg once daily as tolerated, similar to the dosing strategy employed in the TRACE study .

Combination Therapy

Trandolapril may be used in combination with other antihypertensive agents, particularly when monotherapy fails to achieve adequate blood pressure control. The combination of trandolapril with sustained-release verapamil (marketed as Tarka) has demonstrated superior efficacy compared to either agent alone .

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